molecular formula C7H3BrN2O2 B022018 3-Bromo-4-nitrobenzonitrile CAS No. 102000-73-7

3-Bromo-4-nitrobenzonitrile

Cat. No.: B022018
CAS No.: 102000-73-7
M. Wt: 227.01 g/mol
InChI Key: RNDBDEZITHKFEU-UHFFFAOYSA-N
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Description

3-Bromo-4-nitrobenzonitrile is an organic compound with the molecular formula C7H3BrN2O2. It is characterized by the presence of bromine and nitro functional groups attached to a benzene ring, along with a nitrile group. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-nitrobenzonitrile typically involves the bromination and nitration of benzonitrile derivatives. One common method includes the bromination of 4-nitrobenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Substitution: Products like 3-azido-4-nitrobenzonitrile or 3-thiocyanato-4-nitrobenzonitrile.

    Reduction: 3-Bromo-4-aminobenzonitrile.

    Oxidation: 3-Bromo-4-nitrobenzoic acid.

Scientific Research Applications

3-Bromo-4-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential use in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-nitrobenzonitrile depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 4-Bromo-3-nitrobenzonitrile
  • 3-Nitrobenzonitrile
  • 4-Bromobenzonitrile
  • 4-Nitrobenzonitrile

Comparison: 3-Bromo-4-nitrobenzonitrile is unique due to the specific positioning of the bromine and nitro groups on the benzene ring, which influences its reactivity and applications. Compared to 4-Bromo-3-nitrobenzonitrile, it has different electronic and steric properties, affecting its behavior in chemical reactions.

Properties

IUPAC Name

3-bromo-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDBDEZITHKFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593535
Record name 3-Bromo-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102000-73-7
Record name 3-Bromo-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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